molecular formula C14H21N3O4S B1440389 N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine CAS No. 933025-42-4

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine

Cat. No.: B1440389
CAS No.: 933025-42-4
M. Wt: 327.4 g/mol
InChI Key: OHNRRDKSWZOMHI-UHFFFAOYSA-N
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Description

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a piperidine ring, and an amino acid moiety, making it a versatile molecule for various research and industrial purposes.

Biochemical Analysis

Biochemical Properties

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . The compound binds to the active site of DHFR, inhibiting its activity and thereby exerting antimicrobial and antitumor effects. Additionally, this compound interacts with carbonic anhydrase (CA), matrix metalloproteinases (MMPs), and cyclin-dependent kinases (CDKs), contributing to its broad spectrum of biological activities .

Cellular Effects

This compound influences various cellular processes. It has been observed to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, including those involving NADH oxidase and histone deacetylases (HDACs), leading to changes in gene expression and cellular metabolism . In cancer cells, this compound disrupts microtubule assembly, which is crucial for cell division .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. By binding to the active sites of enzymes like DHFR and CA, it inhibits their activity, leading to downstream effects on cellular functions . The compound also modulates gene expression by inhibiting HDACs, which play a role in chromatin remodeling and transcription regulation . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory effects on target enzymes . Long-term studies have shown that it can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing harm to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and CA, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes disrupts folate metabolism and carbon dioxide transport, respectively . Additionally, its interaction with MMPs and CDKs influences cellular metabolism and proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in inhibiting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-4-nitrophenol with piperidine and sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to further reactions, including reduction and coupling with beta-alanine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Amino-4-(morpholin-1-ylsulfonyl)-phenyl]-beta-alanine
  • N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)-phenyl]-beta-alanine

Uniqueness

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

3-(2-amino-4-piperidin-1-ylsulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c15-12-10-11(4-5-13(12)16-7-6-14(18)19)22(20,21)17-8-2-1-3-9-17/h4-5,10,16H,1-3,6-9,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNRRDKSWZOMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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